6-Fluoroimidazo[1,2-a]pyrimidine-3-carboxylic acid
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Overview
Description
6-Fluoroimidazo[1,2-a]pyrimidine-3-carboxylic acid is a chemical compound with the molecular formula C8H5FN2O2 . It has a molecular weight of 180.14 .
Synthesis Analysis
The synthesis of this compound can be achieved through various methods. One of the main methods for the production of these compounds is the Schiemann reaction, which is widely used in the synthesis of fluorine-containing aromatic compounds . Another method involves the use of 2-amino-5-fluorine pyridine and N, dinethylformamide dimethylacetal as raw materials .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a fluorine atom, which can significantly increase the biological activity of the compound . The negative potential region is usually related to the lone pair of electronegative atoms, so the negatively charged region is mainly distributed in the O atom of the carbonyl group .Chemical Reactions Analysis
The chemical reactions involving this compound are diverse. The Dimroth rearrangement, which involves the relocation of two heteroatoms in heterocyclic systems via the processes of ring opening and ring closure, is one of the key reactions .Physical and Chemical Properties Analysis
This compound has a molecular weight of 180.14 and is characterized by its IUPAC name 6-fluoroimidazo [1,2-a]pyridine-3-carboxylic acid .Scientific Research Applications
1. Heterocyclic Chemistry and Synthesis
6-Fluoroimidazo[1,2-a]pyrimidine-3-carboxylic acid and its derivatives have been extensively studied in heterocyclic chemistry. For instance, researchers have developed methods to synthesize 3-fluoroimidazo[1,2-a]pyrimidines and 5-fluoroimidazo[2,1-b][1,3]thiazoles, highlighting their significance in the creation of ring-fluorinated fused imidazoles which are biologically relevant (Rassukana et al., 2010).
2. Luminescent Properties for Biomarkers
These compounds have also been explored for their luminescent properties. Specifically, 3-hydroxymethyl imidazo[1,2-a]pyridines and pyrimidines, which are structurally related, have been evaluated for their potential as biomarkers and photochemical sensors due to their fluorescent emission in various conditions (Velázquez-Olvera et al., 2012).
3. Bioisosteric Replacement in Pharmacological Agents
Furthermore, fluoroimidazo pyrimidines have been identified as bioisosteric replacements in pharmacological agents. For instance, 8-Fluoroimidazo[1,2-a]pyridine has been used as a mimic of imidazo[1,2-a]pyrimidine in allosteric modulators of the GABA A receptor, demonstrating its utility in drug design and development (Humphries et al., 2006).
4. Modification of Biopolymers
The modification of natural biopolymers like chitosan with 3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid hydrochlorides is another area of research. This modification introduces new functional groups into the polymer, potentially altering its properties and applications (Levov et al., 2011).
5. Antimicrobial Activity
Compounds derived from this compound have been synthesized and evaluated for their antimicrobial activity. This includes the study of novel derivatives for their effectiveness against various strains of microorganisms, providing insights into potential therapeutic applications (Kolisnyk et al., 2015).
Safety and Hazards
Properties
IUPAC Name |
6-fluoroimidazo[1,2-a]pyrimidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FN3O2/c8-4-1-9-7-10-2-5(6(12)13)11(7)3-4/h1-3H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTZXSRXTYNQYQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C=C(C=NC2=N1)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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